molecular formula C8H9BBrNO3 B8209328 (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B8209328
M. Wt: 257.88 g/mol
InChI Key: WCSKCRMFZIFOGW-UHFFFAOYSA-N
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Description

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom and a methylcarbamoyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid typically involves the following steps:

    Bromination: The starting material, 3-(methylcarbamoyl)phenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors for bromination and automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or substituted vinyl compounds.

    Oxidation: Corresponding phenol.

    Reduction: Dehalogenated phenylboronic acid.

Scientific Research Applications

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid in chemical reactions involves the following steps:

    Activation: The boronic acid group is activated by a base, forming a boronate anion.

    Transmetalation: In the presence of a palladium catalyst, the boronate anion undergoes transmetalation with the palladium complex, forming a palladium-boron intermediate.

    Reductive Elimination: The intermediate undergoes reductive elimination to form the desired product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a methylcarbamoyl group, which provide distinct reactivity patterns and enable its use in a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

[4-bromo-3-(methylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSKCRMFZIFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)NC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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